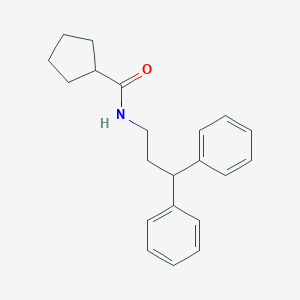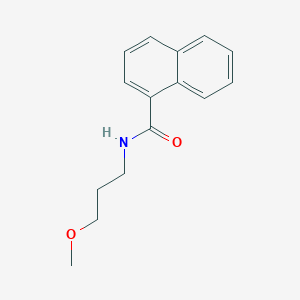![molecular formula C15H12BrNOS B258773 2-{2-[(4-Bromophenyl)sulfanyl]ethyl}-1,3-benzoxazole](/img/structure/B258773.png)
2-{2-[(4-Bromophenyl)sulfanyl]ethyl}-1,3-benzoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{2-[(4-Bromophenyl)sulfanyl]ethyl}-1,3-benzoxazole, also known as BSOB, is a chemical compound that has been studied for its potential use in scientific research. This compound belongs to the benzoxazole family, which has been of interest to researchers due to their diverse biological activities. In
Mecanismo De Acción
The exact mechanism of action of 2-{2-[(4-Bromophenyl)sulfanyl]ethyl}-1,3-benzoxazole is not fully understood. However, it has been suggested that 2-{2-[(4-Bromophenyl)sulfanyl]ethyl}-1,3-benzoxazole may exert its anticancer effects by inducing apoptosis, inhibiting angiogenesis, and suppressing tumor growth. 2-{2-[(4-Bromophenyl)sulfanyl]ethyl}-1,3-benzoxazole has also been shown to modulate the activity of various signaling pathways involved in cancer development and progression.
Biochemical and Physiological Effects:
2-{2-[(4-Bromophenyl)sulfanyl]ethyl}-1,3-benzoxazole has been found to have a low toxicity profile and does not appear to cause significant adverse effects in animal models. In vitro studies have shown that 2-{2-[(4-Bromophenyl)sulfanyl]ethyl}-1,3-benzoxazole can inhibit the proliferation of cancer cells, induce apoptosis, and modulate the expression of genes involved in cancer development and progression. 2-{2-[(4-Bromophenyl)sulfanyl]ethyl}-1,3-benzoxazole has also been shown to enhance the efficacy of chemotherapy drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-{2-[(4-Bromophenyl)sulfanyl]ethyl}-1,3-benzoxazole in lab experiments is its low toxicity profile, which makes it a relatively safe compound to work with. 2-{2-[(4-Bromophenyl)sulfanyl]ethyl}-1,3-benzoxazole is also relatively easy to synthesize and can be obtained in high purity. However, one of the limitations of using 2-{2-[(4-Bromophenyl)sulfanyl]ethyl}-1,3-benzoxazole is its limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 2-{2-[(4-Bromophenyl)sulfanyl]ethyl}-1,3-benzoxazole. One area of interest is the development of 2-{2-[(4-Bromophenyl)sulfanyl]ethyl}-1,3-benzoxazole analogs with improved solubility and potency. Another potential direction is the investigation of the use of 2-{2-[(4-Bromophenyl)sulfanyl]ethyl}-1,3-benzoxazole in combination with other anticancer drugs to enhance their efficacy. Additionally, further research is needed to fully understand the mechanism of action of 2-{2-[(4-Bromophenyl)sulfanyl]ethyl}-1,3-benzoxazole and its potential use in the treatment of neurodegenerative diseases.
Conclusion:
In conclusion, 2-{2-[(4-Bromophenyl)sulfanyl]ethyl}-1,3-benzoxazole is a chemical compound that has been studied for its potential use in scientific research, particularly in the field of cancer research. 2-{2-[(4-Bromophenyl)sulfanyl]ethyl}-1,3-benzoxazole has been found to have a low toxicity profile and can inhibit the growth of cancer cells in vitro and in vivo. While there are limitations to using 2-{2-[(4-Bromophenyl)sulfanyl]ethyl}-1,3-benzoxazole in lab experiments, there are several potential future directions for research on this compound.
Métodos De Síntesis
2-{2-[(4-Bromophenyl)sulfanyl]ethyl}-1,3-benzoxazole can be synthesized through a multistep process that involves the reaction of 4-bromobenzene-1-sulfonyl chloride with 2-aminoethyl-1,3-benzoxazole in the presence of a base. The resulting intermediate is then treated with a reducing agent to obtain 2-{2-[(4-Bromophenyl)sulfanyl]ethyl}-1,3-benzoxazole in its final form.
Aplicaciones Científicas De Investigación
2-{2-[(4-Bromophenyl)sulfanyl]ethyl}-1,3-benzoxazole has been studied for its potential use in cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. 2-{2-[(4-Bromophenyl)sulfanyl]ethyl}-1,3-benzoxazole has also been found to enhance the efficacy of chemotherapy drugs such as cisplatin and doxorubicin. In addition to cancer research, 2-{2-[(4-Bromophenyl)sulfanyl]ethyl}-1,3-benzoxazole has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Nombre del producto |
2-{2-[(4-Bromophenyl)sulfanyl]ethyl}-1,3-benzoxazole |
|---|---|
Fórmula molecular |
C15H12BrNOS |
Peso molecular |
334.2 g/mol |
Nombre IUPAC |
2-[2-(4-bromophenyl)sulfanylethyl]-1,3-benzoxazole |
InChI |
InChI=1S/C15H12BrNOS/c16-11-5-7-12(8-6-11)19-10-9-15-17-13-3-1-2-4-14(13)18-15/h1-8H,9-10H2 |
Clave InChI |
RNSBJGZCLHXEMD-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(O2)CCSC3=CC=C(C=C3)Br |
SMILES canónico |
C1=CC=C2C(=C1)N=C(O2)CCSC3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(2-methoxyphenoxy)methyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B258690.png)
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]furan-2-carboxamide](/img/structure/B258691.png)


![[3-chloro-5-(4-methylphenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B258698.png)


![Methyl 2-{[(2-chloro-3-pyridinyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B258705.png)

![4-[3-(6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinyl)-3-oxo-1-propenyl]phenyl methyl ether](/img/structure/B258707.png)

![Methyl 2-[(cyclopentylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B258709.png)
![1-{[1-(2-chlorobenzoyl)-1H-pyrazol-3-yl]carbonyl}piperidine](/img/structure/B258713.png)
![Methyl 4,5-dimethyl-2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B258714.png)